An In-Depth Technical Guide to 2-(1-Boc-piperazin-4-yl-methyl)-aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(1-Boc-piperazin-4-yl-methyl)-aniline: Properties, Synthesis, and Applications
Section 1: Introduction & Overview
2-(1-Boc-piperazin-4-yl-methyl)-aniline, systematically named tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug discovery sectors. This compound integrates three key structural motifs: an ortho-substituted aniline ring, a flexible methylene linker, and a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group.
The aniline moiety serves as a versatile precursor for a vast array of synthetic transformations, while the piperazine ring is a privileged scaffold found in numerous approved pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and to present pharmacophoric elements in a defined spatial orientation.[1][2][3] The ortho-substitution pattern, in particular, provides a unique steric and electronic environment compared to its meta and para isomers, enabling the exploration of novel chemical space in ligand design. The acid-labile Boc protecting group ensures that the piperazine nitrogen can be selectively revealed for further functionalization at a desired stage of a synthetic sequence.
This guide provides a comprehensive technical overview of the compound's properties, synthesis, reactivity, and potential applications, designed for researchers and professionals in the field of chemical synthesis and drug development.
Core Structural Information
Caption: Chemical structure of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.
Section 2: Physicochemical and Spectroscopic Properties
While specific experimental data for 2-(1-Boc-piperazin-4-yl-methyl)-aniline is not widely published, its properties can be reliably inferred from its constituent parts and data from closely related isomers.
Table 1: Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate | - |
| Molecular Formula | C₁₆H₂₅N₃O₂ | |
| Molecular Weight | 291.39 g/mol | |
| Appearance | Expected to be an off-white to yellowish solid | Based on para-isomer[4] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, DMSO, DMF). Sparingly soluble in nonpolar solvents and water. | Inferred from structure and common solvents used in related syntheses. |
| CAS Number | 1354974-68-9 | PubChem CID 53482113 |
Spectroscopic Profile
The spectroscopic signature of this molecule is defined by its distinct functional groups. The following table outlines the expected signals in key analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Signal | Predicted Chemical Shift / Value | Assignment & Rationale |
| ¹H NMR | Singlet | ~1.45 ppm | 9H, -C(CH ₃)₃ of the Boc group. |
| Multiplet | ~2.40-2.50 ppm | 4H, -CH ₂-N-CH ₂- (unprotected side of piperazine). | |
| Multiplet | ~3.40-3.50 ppm | 4H, -CH ₂-N(Boc)-CH ₂- (protected side of piperazine). | |
| Singlet | ~3.55 ppm | 2H, Ar-CH ₂-N (benzylic protons). | |
| Broad Singlet | ~4.0-5.0 ppm | 2H, Ar-NH ₂ (aniline protons, shift is solvent-dependent). | |
| Multiplet | ~6.65-7.20 ppm | 4H, Aromatic protons (ABCD spin system). | |
| ¹³C NMR | Aliphatic | ~28.4 ppm | C (CH₃)₃ |
| Aliphatic | ~53.0 ppm | Piperazine carbons adjacent to tertiary amine. | |
| Aliphatic | ~45-50 ppm | Piperazine carbons adjacent to N-Boc (broadened signal possible). | |
| Aliphatic | ~62.0 ppm | Ar-C H₂-N (benzylic carbon). | |
| Aliphatic | ~79.5 ppm | -C (CH₃)₃ | |
| Aromatic | ~116-130 ppm | Aromatic carbons. | |
| Aromatic | ~145-150 ppm | Aromatic carbon attached to -NH₂. | |
| Carbonyl | ~154.7 ppm | C =O of Boc group. | |
| FT-IR (cm⁻¹) | N-H Stretch | 3300-3500 (two bands) | Primary amine (-NH₂) of aniline. |
| C-H Stretch | 2800-3000 (aliphatic) | Aliphatic C-H bonds in piperazine and Boc group. | |
| C=O Stretch | ~1690 | Carbonyl of the Boc-carbamate. | |
| N-H Bend | ~1620 | Primary amine scissoring. | |
| MS (ESI+) | [M+H]⁺ | 292.20 | Calculated for C₁₆H₂₆N₃O₂⁺ |
| [M+Na]⁺ | 314.18 | Calculated for C₁₆H₂₅N₃O₂Na⁺ | |
| Fragment | 236.15 | Loss of isobutylene (-C₄H₈) from [M+H]⁺. | |
| Fragment | 192.14 | Loss of the Boc group (-C₅H₉O₂) from [M+H]⁺. |
Section 3: Synthesis and Purification
The synthesis of 2-(1-Boc-piperazin-4-yl-methyl)-aniline is most efficiently achieved through reductive amination. This strategy offers high yields and operational simplicity, avoiding the handling of potentially unstable benzyl halides.
Proposed Synthetic Workflow: Reductive Amination
This protocol involves the condensation of 2-aminobenzaldehyde with 1-Boc-piperazine to form a transient iminium ion, which is then reduced in situ to the desired amine product.
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq).
-
Solvation: Dissolve the starting materials in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Causality: Anhydrous conditions are crucial to prevent competitive hydrolysis of the reducing agent and the intermediate iminium ion. DCM is an excellent choice for its ability to dissolve the reactants and its inertness under these conditions.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Causality: STAB is the reducing agent of choice for reductive aminations.[2] It is mild enough not to reduce the starting aldehyde but highly effective at reducing the intermediate iminium ion. Its mild acidity can also catalyze iminium formation, and it does not generate gaseous byproducts, making the reaction safe and easy to manage.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 4-12 hours).
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
-
Causality: The basic wash neutralizes any remaining acidic species and quenches the excess reducing agent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 60%) is typically effective.
-
Causality: Chromatography separates the desired product from unreacted 1-Boc-piperazine and other minor impurities, yielding the pure compound.
-
Section 4: Chemical Reactivity and Derivatization
The molecule possesses three distinct sites for chemical modification, allowing for a wide range of derivatization strategies.
Caption: Key reactive sites for chemical derivatization.
Reactions at the Aniline Amine
The primary aromatic amine is a potent nucleophile and a strongly activating ortho, para-director for electrophilic aromatic substitution.[5] However, direct electrophilic substitution (e.g., nitration) can be complicated by the amine's basicity, which leads to the formation of anilinium ions under acidic conditions, resulting in meta-directing deactivation.[6] Therefore, functionalization often begins with reactions at the nitrogen itself.
-
N-Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides. This transformation is often used to protect the amine or to install functionalities that can act as directing groups for subsequent C-H functionalization reactions.[7]
-
Buchwald-Hartwig and Ullmann Couplings: The aniline can serve as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines. The steric bulk of the ortho-piperazinylmethyl group may necessitate the use of specialized ligands and more forcing reaction conditions compared to its para-isomer.
Deprotection of the Boc Group
The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.
-
Protocol for Deprotection:
-
Dissolve the Boc-protected compound in a suitable solvent like DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (3-5 equivalents) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, remove the acid and solvent under reduced pressure. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free secondary amine.
-
Mechanism: The acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and leading to the elimination of gaseous isobutylene and carbon dioxide, a clean and irreversible process.
-
Reactivity of the Piperazine Core
Once deprotected, the secondary amine of the piperazine ring becomes available for a host of transformations, including reductive amination, acylation, and N-arylation, mirroring the reactions used to build complex drug molecules.[2] The tertiary amine within the ring remains a basic site and can influence the molecule's overall pKa and solubility profile.
Section 5: Applications in Research and Drug Discovery
The title compound is a valuable building block for constructing complex molecules, particularly in the development of novel therapeutics. The piperazine scaffold is a well-established component in drugs targeting the central nervous system (CNS), as well as in oncology and infectious disease treatments.[1][3]
-
Scaffold for Kinase Inhibitors: The aniline-piperazine motif is common in many kinase inhibitors, where the aniline nitrogen forms a key hydrogen bond with the hinge region of the kinase, and the piperazine moiety extends into the solvent-exposed region, providing a vector for modifications to improve potency and selectivity.
-
Fragment-Based Drug Design: As a fragment, this molecule combines an aromatic "warhead" with a versatile linker and a modifiable solubilizing group, making it an attractive starting point for fragment-based screening and lead optimization campaigns.
-
Unique Spatial Arrangement: The ortho-substitution pattern rigidly holds the piperazine group in proximity to the aniline functionality. This fixed geometry, compared to the more flexible para-isomer, can be exploited to target binding pockets that require a specific conformational arrangement, potentially leading to higher affinity and selectivity for a given biological target.
Section 6: Safety and Handling
-
General Hazards: Anilines are known to be toxic and are suspected carcinogens.[8] Skin contact, inhalation, and ingestion should be avoided. Piperazine derivatives can cause skin and respiratory irritation.
-
Required PPE: Always handle this compound in a certified chemical fume hood. Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use only non-sparking tools. Keep away from strong oxidizing agents and strong acids (except for intended deprotection reactions).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere if possible.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 7: References
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
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Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]
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Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
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Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Retrieved January 20, 2026, from
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2020). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved January 20, 2026, from [Link]
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ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved January 20, 2026, from [Link]
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Author Manuscript. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved January 20, 2026, from [Link]
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University of Bath. (2018). Aniline Review. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 20, 2026, from [Link]
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Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved January 20, 2026, from [Link]
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YouTube. (2022). Nitration of Aniline. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]
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